molecular formula C16H16O4 B15472063 3-Biphenylacetic acid, 4',5-dimethoxy- CAS No. 51028-91-2

3-Biphenylacetic acid, 4',5-dimethoxy-

Cat. No.: B15472063
CAS No.: 51028-91-2
M. Wt: 272.29 g/mol
InChI Key: RIPSCSMJHGMYHX-UHFFFAOYSA-N
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Description

3-Biphenylacetic acid, 4',5-dimethoxy- is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
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Biological Activity

3-Biphenylacetic acid, 4',5-dimethoxy- (C16H16O4) is a compound of interest due to its potential biological activities. This article reviews its biological effects, including antimicrobial, anti-inflammatory, and receptor modulation activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Biphenylacetic acid, 4',5-dimethoxy- consists of a biphenyl core with methoxy substituents at the 4' and 5' positions. This unique structure contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of biphenyl derivatives. For instance, a derivative similar to 3-Biphenylacetic acid exhibited significant inhibitory effects against various pathogens, including Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM .

Table 1: Antimicrobial Activity of Biphenyl Derivatives

CompoundTarget PathogenMIC (µM)
3-Biphenylacetic acidPseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83

The compound's structure allows for strong interactions with bacterial enzymes, which may explain its effectiveness against Gram-negative bacteria .

Receptor Modulation

The compound has been studied for its interaction with retinoid X receptors (RXRs). Structural modifications in biphenyl compounds have shown varying degrees of activation on different RXR subtypes. For example, certain derivatives demonstrated strong activation on RXRα and RXRβ while exhibiting low activity on RXRγ . This subtype preference is crucial for developing targeted therapies that leverage RXR pathways in diseases like cancer and metabolic disorders.

Table 2: RXR Activation Profiles of Biphenyl Derivatives

CompoundRXRα ActivationRXRβ ActivationRXRγ Activation
3-Biphenylacetic acidModerateStrongWeak

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated several biphenyl derivatives for their antimicrobial properties against clinical strains. The results indicated that modifications in the biphenyl structure could significantly enhance activity against resistant strains of bacteria .
  • In Vivo Studies : Research on related compounds has shown promising results in vivo, where specific biphenyl derivatives exhibited low toxicity in mammalian models while maintaining efficacy against targeted pathogens .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with bacterial enzymes and receptors, suggesting that the binding affinities are influenced by the presence of methoxy groups and other substituents .

Properties

CAS No.

51028-91-2

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-[3-methoxy-5-(4-methoxyphenyl)phenyl]acetic acid

InChI

InChI=1S/C16H16O4/c1-19-14-5-3-12(4-6-14)13-7-11(9-16(17)18)8-15(10-13)20-2/h3-8,10H,9H2,1-2H3,(H,17,18)

InChI Key

RIPSCSMJHGMYHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)OC

Origin of Product

United States

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